molecular formula C13H19ClN2O5S B13252063 tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate

tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13252063
M. Wt: 350.82 g/mol
InChI Key: QAEBDJHGHZJHFP-UHFFFAOYSA-N
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Description

tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate: is a complex organic compound that features a pyrazole ring substituted with a chlorosulfonyl group and an oxan-4-yl group

Preparation Methods

The synthesis of tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazole ring, followed by the introduction of the chlorosulfonyl and oxan-4-yl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The chlorosulfonyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group may play a key role in its reactivity, allowing it to form covalent bonds with target molecules. The oxan-4-yl group may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate: Lacks the oxan-4-yl group, which may affect its reactivity and applications.

    tert-Butyl 5-(methylsulfonyl)-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate: Contains a methylsulfonyl group instead of a chlorosulfonyl group, leading to different chemical properties.

    tert-Butyl 5-(chlorosulfonyl)-1-(oxan-4-yl)-1H-pyrazole-4-carboxylate: The position of the carboxylate group is different, which may influence its reactivity and applications.

Properties

Molecular Formula

C13H19ClN2O5S

Molecular Weight

350.82 g/mol

IUPAC Name

tert-butyl 5-chlorosulfonyl-1-(oxan-4-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H19ClN2O5S/c1-13(2,3)21-12(17)10-8-11(22(14,18)19)16(15-10)9-4-6-20-7-5-9/h8-9H,4-7H2,1-3H3

InChI Key

QAEBDJHGHZJHFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C(=C1)S(=O)(=O)Cl)C2CCOCC2

Origin of Product

United States

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